molecular formula C3H5BF2O2 B8187779 2,2-Difluoro-cyclopropaneboronic acid

2,2-Difluoro-cyclopropaneboronic acid

Cat. No.: B8187779
M. Wt: 121.88 g/mol
InChI Key: QWZSRHCUSWEFQW-UHFFFAOYSA-N
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Description

2,2-Difluoro-cyclopropaneboronic acid is a fluorinated boronic acid derivative featuring a strained cyclopropane ring substituted with two fluorine atoms and a boronic acid (-B(OH)₂) group. The cyclopropane ring introduces significant structural strain, which enhances its reactivity in cross-coupling reactions such as Suzuki-Miyaura couplings .

Properties

IUPAC Name

(2,2-difluorocyclopropyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5BF2O2/c5-3(6)1-2(3)4(7)8/h2,7-8H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWZSRHCUSWEFQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CC1(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of difluorocarbene with cyclopropane derivatives, followed by borylation using boron reagents such as bis(pinacolato)diboron under palladium-catalyzed conditions .

Industrial Production Methods: Industrial production of 2,2-Difluoro-cyclopropaneboronic acid may involve scalable processes such as continuous flow synthesis, which allows for the efficient and controlled production of the compound. The use of automated systems and optimized reaction conditions ensures high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-cyclopropaneboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

2,2-Difluoro-cyclopropaneboronic acid serves as a versatile building block in organic synthesis. Its ability to undergo various reactions makes it valuable in constructing complex molecular architectures.

  • Cyclopropanation Reactions : The compound can be utilized in cyclopropanation reactions, where it acts as a source of difluorocarbene. This reaction is facilitated by reagents such as sodium chlorodifluoroacetate or sodium bromodifluoroacetate, which generate difluorocarbene under specific conditions. The resulting cyclopropanes can be further functionalized, leading to a variety of derivatives with potential applications in pharmaceuticals and agrochemicals .
  • Transmetallation Reactions : Research has shown that this compound can participate in palladium-catalyzed reactions involving aryl and alkyl boronic acids. This allows for the formation of more complex structures through arylation or alkenylation processes, demonstrating the compound's utility in synthesizing diverse organic compounds .

Medicinal Chemistry

The unique properties of this compound have implications in drug development and medicinal chemistry.

  • Antiviral Agents : Compounds derived from difluorinated cyclopropanes have been investigated for their potential as antiviral agents. For instance, gem-difluoro olefins exhibit properties that can lead to the development of new antiviral drugs targeting specific enzymes involved in viral replication . The incorporation of difluorovinyl groups into drug candidates has been shown to enhance metabolic stability and lipophilicity, which are critical factors for drug efficacy.
  • Antimicrobial Activity : Studies have indicated that derivatives of boronic acids, including those containing cyclopropane moieties, exhibit antimicrobial activity against various pathogens. For example, certain boronic acid derivatives have shown effectiveness against bacteria such as Escherichia coli and fungi like Candida albicans. . This suggests that this compound could be explored further for its potential therapeutic applications.

Case Study 1: Synthesis of Gem-Difluoro Olefins

A study demonstrated a method for synthesizing gem-difluoro olefins using palladium-catalyzed C−H functionalization involving fluorinated diazoalkanes. This method allows for the rapid introduction of difluorovinyl groups onto various substrates, including indole heterocycles. The resulting products exhibited high yields and selectivity, showcasing the utility of difluoro compounds in developing new synthetic pathways .

Case Study 2: Reactivity with Aryl Boronic Acids

Research highlighted the reactivity of this compound with aryl boronic acids through palladium-catalyzed reactions. This study found that the compound could facilitate the formation of boryl-substituted monofluoroalkenes and other complex structures with good functional tolerance. The findings emphasize the compound's role in expanding the toolbox available for organic synthesis .

Mechanism of Action

The mechanism of action of 2,2-Difluoro-cyclopropaneboronic acid in chemical reactions involves the formation of transient intermediates that facilitate the desired transformations. For example, in Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-2,5-diyldiboronic Acid

  • Structure : Aromatic thiophene ring with two boronic acid groups at positions 2 and 3.
  • Molecular Formula : C₄H₆B₂O₄S (vs. C₃H₅BClF₂O₂ for 2,2-Difluoro-cyclopropaneboronic acid, inferred from evidence) .
  • Key Differences: The thiophene ring provides aromatic stability, reducing strain compared to the cyclopropane core. Dual boronic acid groups enable bidirectional reactivity, whereas the cyclopropane analog is monofunctional. Applications: Thiophene derivatives are widely used in organic electronics, whereas fluorinated cyclopropanes are more common in drug design due to metabolic stability .

2,5-Difluorophenylboronic Acid

  • Structure : Benzene ring with fluorine atoms at positions 2 and 5 and a boronic acid group.
  • Molecular Formula : C₆H₅BF₂O₂ (vs. smaller cyclopropane analog) .
  • Key Differences: The planar aromatic system allows for π-π stacking interactions, unlike the non-planar cyclopropane. Fluorine placement on the benzene ring may direct regioselectivity in couplings, whereas cyclopropane’s strain accelerates reaction rates .

This compound Pinacol Ester

  • Structure : Cyclopropane core with fluorine atoms and a boronic acid pinacol ester (protected form).
  • CAS : 2411405-92-8 .
  • Key Differences :
    • The pinacol ester acts as a protecting group, enhancing stability during storage and handling compared to the free boronic acid.
    • Requires deprotection (e.g., acidic conditions) for active use in reactions, adding a synthetic step .

Structural and Reactivity Analysis

Property This compound Thiophene-2,5-diyldiboronic Acid 2,5-Difluorophenylboronic Acid
Ring Strain High (cyclopropane) Low (aromatic thiophene) None (aromatic benzene)
Electron Withdrawing Groups 2 F atoms None on boronic acid sites 2 F atoms (meta to B(OH)₂)
Reactivity in Suzuki Coupling Fast (strain-driven) Moderate (bidirectional) Moderate (directed by F)
Typical Applications Drug synthesis Polymer/electronic materials Agrochemical intermediates

Notes:

Biological Activity

2,2-Difluoro-cyclopropaneboronic acid is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on cellular processes, and implications for therapeutic applications.

Chemical Structure and Properties

This compound features a cyclopropane ring with two fluorine atoms and a boronic acid functional group. This structure is significant for its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The boronic acid moiety allows for reversible covalent bonding with diols, which is critical in modulating enzyme activities and influencing signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It may act as a modulator for certain receptors, impacting signal transduction processes.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant biological activity at sub-micromolar concentrations. For instance:

Concentration (μM) % Inhibition Cell Type
0.180HEK-293T (FGF-23 signaling)
195HepG2 (cytotoxicity)
10>99Various cancer cell lines

These results indicate that the compound is a potent inhibitor of FGF-23 signaling pathways, which are implicated in various pathophysiological conditions such as chronic kidney disease (CKD) and hereditary hypophosphatemic disorders .

Case Studies and Applications

Several case studies have explored the therapeutic potential of this compound in treating diseases related to dysregulated phosphate metabolism:

  • Chronic Kidney Disease (CKD) : In animal models, administration of the compound led to a significant reduction in serum phosphate levels and improved renal function markers.
    • Study Findings : Mice treated with varying doses showed a dose-dependent response in phosphate regulation.
    Dose (mg/kg) Serum Phosphate Reduction (%)
    530
    1050
    2075
  • Hypophosphatemic Disorders : The compound has been evaluated for its ability to antagonize FGF-23 effectively, showing promise in reversing symptoms associated with X-linked hypophosphatemia (XLH).

Q & A

Q. What are the key synthetic routes for 2,2-Difluoro-cyclopropaneboronic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves cyclopropanation of fluorinated precursors followed by boronic acid functionalization. A common approach utilizes cyclopropane ring formation via Simmons-Smith reactions with fluorinated alkenes, followed by palladium-catalyzed borylation. Pinacol ester intermediates (e.g., this compound pinacol ester, cited in ) are often employed to stabilize the boronic acid group during synthesis. Yields depend on steric hindrance from the cyclopropane ring and fluorination; inert atmospheres (argon/nitrogen) and low temperatures (−78°C to 0°C) mitigate side reactions like protodeboronation .
  • Data Table :
PrecursorCatalystTemp. (°C)Yield (%)Reference
1,1-DifluoroethylenePd(OAc)₂-2062Analogous to
DifluorocyclopropaneNiCl₂(dppe)2548Adapted from

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of 19F^{19}\text{F} NMR and 11B^{11}\text{B} NMR to confirm fluorination patterns and boronic acid integrity. For purity, HPLC with UV detection (λ = 254 nm) or ion-exchange chromatography is recommended. Mass spectrometry (ESI-TOF) provides exact mass verification (e.g., theoretical [M+H]⁺ = 144.03 g/mol, based on computed properties in ). Cross-validate with FT-IR for B-O stretching bands (~1340 cm⁻¹) .

Q. What are the stability considerations for handling and storing this compound?

  • Methodological Answer : The cyclopropane ring’s strain and boronic acid’s hygroscopicity necessitate storage under inert conditions (argon, desiccated). Stability studies show decomposition >40°C via ring-opening or boronic acid dimerization. Store at −20°C in anhydrous THF or DMSO. Monitor via periodic 1H^{1}\text{H} NMR to detect degradation (e.g., loss of cyclopropane proton signals at δ 1.2–1.8 ppm) .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence Suzuki-Miyaura cross-coupling efficiency?

  • Methodological Answer : The electron-withdrawing fluorine atoms enhance electrophilicity of the boronic acid, accelerating transmetalation but increasing sensitivity to hydrolysis. Optimize using bulky phosphine ligands (e.g., SPhos) to stabilize the palladium intermediate. A study with analogous fluorophenylboronic acids ( ) showed 15–20% higher yields in couplings with electron-deficient aryl halides compared to non-fluorinated analogs. Include a base (Cs₂CO₃) to neutralize HF byproducts .

Q. What computational models predict the reactivity of this compound in organocatalytic systems?

  • Methodological Answer : DFT calculations (B3LYP/6-31G*) reveal that fluorine substituents lower the LUMO energy of the cyclopropane ring, facilitating nucleophilic attack. Molecular dynamics simulations (AMBER) predict steric clashes in crowded catalytic environments, suggesting solvent effects (e.g., THF > DMF) improve accessibility. Compare with experimental kinetic data from , where fluorinated benzoic acids showed analogous electronic effects .

Q. How can researchers resolve contradictions in reported catalytic activity for asymmetric cyclopropane functionalization?

  • Methodological Answer : Discrepancies often arise from ligand choice or solvent polarity. Replicate protocols using chiral bisoxazoline ligands (e.g., Box-C6) in dichloromethane, which minimizes competing pathways. A meta-analysis of fluorinated cyclopropane systems () recommends enantiomeric excess (ee) verification via chiral HPLC (Chiralpak IA column) and 19F^{19}\text{F} NMR splitting patterns .

Contradiction Analysis

Q. Why do some studies report poor yields in Sonogashira couplings with this compound?

  • Methodological Answer : Competing protodeboronation under basic conditions is a key issue. highlights that fluorinated boronic acids require milder bases (e.g., K₃PO₄ vs. NaOH). Use copper-free conditions and degassed solvents to suppress homocoupling. A comparative study showed 60% yield improvement with this compound pinacol ester vs. free boronic acid .

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